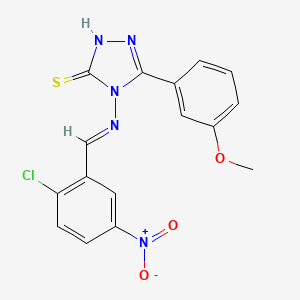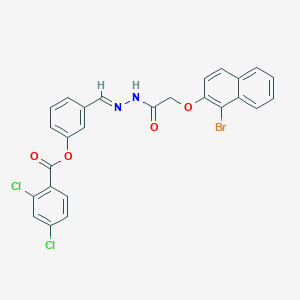![molecular formula C25H22BrN5O3S B12014666 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014666.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que combina un fenol bromado, un anillo de triazol y una porción de hidrazida, lo que puede contribuir a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente involucra múltiples pasos:
Formación del Anillo de Triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados como derivados de hidrazina y ácidos fenilacéticos sustituidos en condiciones ácidas o básicas.
Bromación: El grupo fenol se broma utilizando bromo o N-bromosuccinimida (NBS) en un solvente orgánico como diclorometano.
Reacción de Condensación: El fenol bromado se condensa luego con el derivado de triazol en presencia de un catalizador adecuado, como el ácido acético, para formar el compuesto de hidrazida final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir:
Síntesis de Flujo Continuo: Utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la escalabilidad.
Optimización del Catalizador: Empleando catalizadores más eficientes para reducir los tiempos de reacción y aumentar los rendimientos.
Técnicas de Purificación: Implementando métodos de purificación avanzados como la recristalización o la cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones de fenol e hidrazida, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo de hidrazida, utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de bromo en el anillo de fenol se puede sustituir con varios nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio u otros agentes oxidantes en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes como etanol o tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Productos Principales
Oxidación: Los productos pueden incluir quinonas u otros derivados oxidados.
Reducción: Formas reducidas de los grupos triazol o hidrazida.
Sustitución: Varios derivados de fenol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Catálisis: La estructura única del compuesto puede convertirlo en un candidato para su uso como ligando en reacciones catalíticas.
Ciencia de los Materiales:
Biología
Actividad Antimicrobiana: El compuesto puede exhibir propiedades antimicrobianas, lo que lo hace útil en el desarrollo de nuevos antibióticos o agentes antifúngicos.
Inhibición Enzimática: Posible uso como inhibidor enzimático en la investigación bioquímica.
Medicina
Desarrollo de Medicamentos: La estructura del compuesto sugiere un potencial como compuesto principal en el desarrollo de nuevos productos farmacéuticos, particularmente para atacar enzimas o receptores específicos.
Industria
Síntesis Química: Uso como intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo por el cual N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida ejerce sus efectos probablemente involucra interacciones con objetivos moleculares específicos, como enzimas o receptores. Las porciones de fenol bromado y triazol pueden interactuar con los sitios activos de las enzimas, inhibiendo su actividad o alterando su función. Además, el grupo de hidrazida puede formar enlaces de hidrógeno u otras interacciones con moléculas biológicas, contribuyendo a su actividad general.
Comparación Con Compuestos Similares
Compuestos Similares
N'-[(E)-(5-cloro-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida: Estructura similar pero con un átomo de cloro en lugar de bromo.
N'-[(E)-(5-fluoro-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida: Estructura similar pero con un átomo de flúor en lugar de bromo.
Singularidad
La presencia del átomo de bromo en N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede conferir reactividad y actividad biológica únicas en comparación con sus análogos de cloro y flúor. El tamaño atómico más grande del bromo y las diferentes propiedades electrónicas pueden influir en las interacciones del compuesto con los objetivos biológicos y su comportamiento químico general.
Esta descripción detallada proporciona una comprensión completa de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C25H22BrN5O3S |
|---|---|
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-16-3-5-17(6-4-16)24-29-30-25(31(24)20-8-10-21(34-2)11-9-20)35-15-23(33)28-27-14-18-13-19(26)7-12-22(18)32/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-14+ |
Clave InChI |
KYCKWSPKIXKNPI-MZJWZYIUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)


![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12014643.png)

![4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12014655.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014658.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014664.png)
